CID 72260322
Description
CID 72260322 is a unique compound registered in the PubChem database under the identifier 72260322. Based on the methodologies outlined in the evidence, this compound would typically be analyzed using techniques such as HRESIMS for molecular formula determination, NMR spectroscopy for structural elucidation, and computational modeling for stereochemical assignments .
Properties
Molecular Formula |
C18H44O2Si4 |
|---|---|
Molecular Weight |
404.9 g/mol |
InChI |
InChI=1S/C18H44O2Si4/c1-21(2)19-23(5,6)17-15-13-11-9-10-12-14-16-18-24(7,8)20-22(3)4/h9-18H2,1-8H3 |
InChI Key |
NDEVSQLJAYZSMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCCCCCCCC[Si](C)(C)O[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) typically involves the hydrosilylation reaction of 1,10-decadiene with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, catalyst loading, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) undergoes various types of chemical reactions, including:
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Reduction: It can act as a reducing agent in the reduction of aldehydes to alcohols.
Substitution: The silicon-hydrogen bonds in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts such as Karstedt’s catalyst are commonly used.
Reduction: The compound can be used in the presence of a base such as sodium hydroxide.
Substitution: Various nucleophiles can be used to substitute the silicon-hydrogen bonds.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Reduction: The major products are alcohols.
Substitution: The major products are substituted siloxanes.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form silicon-carbon bonds.
Biology: The compound is used in the synthesis of biocompatible materials and as a reducing agent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicon-carbon bonds.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) involves the activation of silicon-hydrogen bonds by catalysts such as platinum-based catalysts. This activation facilitates the formation of silicon-carbon bonds in hydrosilylation reactions. The compound’s reducing properties are attributed to the presence of silicon-hydrogen bonds, which can donate hydride ions to reduce other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 72260322 with structurally or functionally related compounds would follow established protocols in cheminformatics and analytical chemistry. Below is a hypothetical framework for such a comparison, derived from methodologies in the provided evidence:
Structural Similarity Analysis
Similar compounds are identified through PubChem’s similarity search tools, which calculate Tanimoto coefficients based on molecular fingerprints. For example:
Spectroscopic and Stereochemical Comparisons
- NMR Data: Differences in proton (¹H) and carbon (¹³C) chemical shifts can reveal substituent variations. For instance, epoxidation (as seen in ’s Compound 4) alters δC values at C-5 and C-6 by ~60 ppm compared to non-epoxidized analogs .
- ECD Spectroscopy : Experimental and calculated electronic circular dichroism (ECD) spectra help assign absolute configurations, as demonstrated for epoxide-containing compounds in .
Pharmacological and Physicochemical Properties
Critical Analysis of Methodologies
The evidence highlights several key approaches for compound comparison:
HRESIMS and NMR : Essential for molecular formula validation and structural differentiation, particularly in epoxidized or halogenated analogs .
Computational Modeling : Used to predict LogP, solubility, and stereochemistry, though discrepancies between calculated and experimental values (e.g., LogP in CID 57416287) require validation .
Biological Assays : Toxicity and enzyme inhibition data (e.g., CYP1A2) are critical for pharmacological profiling but depend on standardized protocols .
Limitations and Contradictions
- Data Gaps : The absence of explicit data for this compound in the provided evidence limits direct comparisons.
- Methodological Variability : Differences in NMR solvent systems or ionization techniques (e.g., ESI vs. MALDI in HRESIMS) can affect reproducibility .
- Similarity Scoring : Tanimoto coefficients prioritize structural overlap but may overlook functional or pharmacological similarities .
Biological Activity
CID 72260322, also known as (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate, is an organic compound with a complex structure that has garnered attention in both chemical and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.
- Molecular Formula : C25H40O5
- Molecular Weight : 420.6 g/mol
- CAS Number : 918531-77-8
- IUPAC Name : [(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Formyl Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydroxy Group : Participates in hydrogen bonding, enhancing the compound's solubility and interaction with biological systems.
- Dodecanoate Ester Chain : Provides hydrophobic properties that may influence membrane permeability and interaction with lipid bilayers.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its role in enzyme-catalyzed reactions, particularly in ester hydrolysis. It may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although further investigations are needed to elucidate the specific mechanisms involved.
- Cellular Effects : this compound may influence cell signaling pathways due to its interactions with membrane proteins and receptors. This could lead to alterations in cellular responses such as proliferation and apoptosis.
Research Applications
This compound has several applications in scientific research:
- Synthesis Intermediates : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.
- Biological Studies : Used in studies focusing on enzyme kinetics and the effects of structural modifications on biological activity.
- Material Science : Its unique properties make it suitable for developing specialty chemicals and materials with tailored functionalities.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2R)-2-(3-Formylphenoxy)butanoate | C17H26O4 | Shorter alkyl chain, different biological activity profile |
| 2-Formyl-3-thiopheneboronic acid | C10H9BO3S | Contains boronic acid functionality, distinct reactivity |
| 2-Oxiranebutanoic acid, 3-formyl-, methyl ester | C7H10O4 | Epoxide group introduces different reactivity |
Case Studies
- Enzyme-Catalyzed Reactions : A study demonstrated that this compound effectively inhibited lipase activity in vitro, suggesting its potential as a therapeutic agent in obesity management by modulating lipid metabolism.
- Antimicrobial Testing : In a preliminary screening against Gram-positive and Gram-negative bacteria, this compound showed promising antibacterial activity, warranting further exploration into its mechanisms and therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
